(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate

Aurone SAR C-6 substituent Lipophilicity

(Z)-3-Oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate (CAS 622358-20-7) is a synthetic aurone-class compound belonging to the benzofuran-3(2H)-one scaffold family. It features a (Z)-configured pyridin-4-ylmethylene substituent at the C-2 position and an acetate ester at C-6 of the dihydrobenzofuran core.

Molecular Formula C16H11NO4
Molecular Weight 281.267
CAS No. 622358-20-7
Cat. No. B2548760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate
CAS622358-20-7
Molecular FormulaC16H11NO4
Molecular Weight281.267
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=NC=C3)O2
InChIInChI=1S/C16H11NO4/c1-10(18)20-12-2-3-13-14(9-12)21-15(16(13)19)8-11-4-6-17-7-5-11/h2-9H,1H3/b15-8-
InChIKeyYMQWSBGHUALGMG-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-Oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl Acetate (CAS 622358-20-7): Structural Identity and Procurement Baseline


(Z)-3-Oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate (CAS 622358-20-7) is a synthetic aurone-class compound belonging to the benzofuran-3(2H)-one scaffold family [1]. It features a (Z)-configured pyridin-4-ylmethylene substituent at the C-2 position and an acetate ester at C-6 of the dihydrobenzofuran core. With a molecular formula of C₁₆H₁₁NO₄, a molecular weight of 281.27 g/mol, a calculated logP of 3.19, and zero violations of Lipinski's Rule of Five, the compound presents a drug-like physicochemical profile suitable for medicinal chemistry optimization and biological probe development [2]. The compound is commercially available at ≥95% purity from multiple specialist chemical suppliers for research use .

Why Generic Aurone Scaffold Substitution Fails: The Critical Role of C-6 Ester Identity in (Z)-3-Oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl Acetate Selection


The aurone benzofuran-3(2H)-one pharmacophore is exquisitely sensitive to the nature of the C-6 substituent, as demonstrated by published structure–activity relationship (SAR) studies wherein a change from a hydroxyl to an alkoxy or ester group at C-6 produced >10-fold shifts in antiproliferative potency [1]. Within the subset of compounds sharing the pyridin-4-ylmethylene C-2 moiety, the C-6 acetate ester present in CAS 622358-20-7 occupies a distinct chemical space relative to the high-potency 2,6-dichlorobenzyloxy analog (IC₅₀ ~66 nM vs. PC-3) and the weakly active benzoate ester analog (Mcl-1 IC₅₀ = 11.7 µM) [1][2]. Consequently, a researcher seeking a moderately lipophilic, synthetically tractable aurone probe with an ester linkage at C-6—rather than an ether-linked bulky aromatic group—cannot simply substitute a C-6 hydroxy, benzyloxy, or benzoate aurone and expect equivalent target engagement, solubility, or metabolic stability. The selection of the acetate variant is a deliberate choice driven by the specific physicochemical and pharmacological questions under investigation.

Quantitative Differentiation Evidence for (Z)-3-Oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl Acetate vs. Closest Aurone Analogs


C-6 Acetate vs. C-6 2,6-Dichlorobenzyloxy: Physicochemical Differentiation and Potency Trade-off in the Pyridin-4-ylmethylene Aurone Series

In the seminal aurone SAR study by Xie et al. (2019), the C-6 substituent was identified as a primary driver of antiproliferative potency in the pyridin-4-ylmethylene aurone series [1]. The 2,6-dichlorobenzyloxy analog (compound 5b) achieved an IC₅₀ of 66.0 ± 1.1 nM against PC-3 prostate cancer cells. While no identical PC-3 IC₅₀ data are publicly available for the C-6 acetate variant (CAS 622358-20-7), the physicochemical divergence is quantifiable: the acetate ester confers a computed logP of 3.19 and logS of −4.04, whereas the 2,6-dichlorobenzyloxy group is expected to increase logP by approximately 1.5–2.0 units and reduce aqueous solubility substantially [2]. This trade-off positions the acetate variant as a more hydrophilic, potentially more soluble probe for biochemical assays where excessive lipophilicity of the 2,6-dichlorobenzyloxy analog may confound results through non-specific binding or aggregation.

Aurone SAR C-6 substituent Lipophilicity PC-3 antiproliferative

C-6 Acetate Ester vs. C-6 Benzoate Ester: Impact on Mcl-1 and Bcl-xL Anti-Apoptotic Protein Inhibition

The C-6 benzoate ester analog (benzoic acid 3-oxo-2-[1-pyridin-4-yl-meth-(Z)-ylidene]-2,3-dihydro-benzofuran-6-yl ester; BDBM61860) was evaluated in PubChem fluorescence polarization dose–response assays (AID 2217 and AID 2218) and exhibited weak inhibition of the anti-apoptotic Bcl-2 family proteins Mcl-1 (IC₅₀ = 11,700 nM) and Bcl-xL (IC₅₀ = 15,500 nM) [1]. The target acetate variant (CAS 622358-20-7) differs solely by replacement of the benzoyl group with an acetyl group, reducing the ester moiety's steric bulk and aromatic surface area. This structural simplification may alter the binding pose within the BH3-binding groove; however, direct comparative Mcl-1/Bcl-xL data for the acetate are not publicly available. The benzoate analog provides a quantitative baseline establishing that C-6 ester-containing pyridin-4-ylmethylene aurones can engage Bcl-2 family targets, albeit with micromolar affinity.

Mcl-1 Bcl-xL Apoptosis Ester SAR Protein-protein interaction

C-2 Pyridin-4-yl vs. Pyridin-3-yl Regioisomerism: Implications for Target Recognition Geometry

The target compound bears the pyridine nitrogen at the 4-position (para), directing the nitrogen lone pair outward along the molecular long axis. The regioisomeric pyridin-3-ylmethylene analog ((Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate) positions the nitrogen at the meta position, altering the hydrogen-bond acceptor vector by approximately 60° relative to the benzofuran plane [1]. Published docking studies on the closely related aurone 5b (which shares the pyridin-4-ylmethylene moiety) indicate that the pyridine nitrogen participates in a critical hydrogen-bond interaction within the colchicine-binding site of tubulin [2]. The 4-pyridyl geometry is therefore expected to be essential for recapitulating this specific binding interaction, whereas the 3-pyridyl isomer would present a misaligned hydrogen-bond acceptor.

Regioisomer Pyridinylmethylene Hydrogen-bond geometry Target selectivity

Absence of C-4 Methyl Substitution: Reduced Steric Bulk vs. 4-Methyl Aurone Analog (CAS 903856-08-6)

The 4-methyl substituted analog ((Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate; CAS 903856-08-6) introduces a methyl group at the C-4 position of the benzofuran ring, increasing molecular weight to 295.29 g/mol (vs. 281.27 for the target compound) and adding steric bulk adjacent to the C-3 carbonyl . Published SAR on the aurone scaffold indicates that C-4 and C-7 modifications generally did not enhance potency and were unrewarding in the Xie et al. optimization campaign [1]. The absence of the C-4 methyl group in CAS 622358-20-7 preserves the unsubstituted benzofuran ring geometry, which may be critical for maintaining planarity of the chromophore and avoiding steric clashes within flat binding pockets such as the colchicine site. Additionally, the C-4 methyl group represents a potential site for cytochrome P450-mediated oxidative metabolism; its absence simplifies metabolic profiling.

C-4 substitution Steric effects 4-Methyl aurone Metabolic stability

Optimal Research and Procurement Application Scenarios for (Z)-3-Oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl Acetate


Aurone C-6 Ester SAR Expansion: Probing the Acetate Chemical Space in Tubulin Polymerization Inhibition

Investigators optimizing the aurone pharmacophore for tubulin colchicine-site binding can employ CAS 622358-20-7 as a C-6 acetate reference point within a systematic SAR matrix. The compound's computed logP of 3.19 and zero Lipinski violations contrast with the more lipophilic 2,6-dichlorobenzyloxy lead (5b, PC-3 IC₅₀ = 66 nM), enabling assessment of whether reduced lipophilicity preserves target engagement while mitigating non-specific binding [1][2]. The acetate ester also serves as a hydrolytically cleavable prodrug handle for intracellular release of the C-6 hydroxyl aurone.

Bcl-2 Family Protein–Protein Interaction Inhibitor Screening with a Low-Bulk Ester Aurone Probe

The benzoate ester analog (BDBM61860) demonstrated micromolar Mcl-1 (IC₅₀ = 11.7 µM) and Bcl-xL (IC₅₀ = 15.5 µM) inhibition in fluorescence polarization assays [1]. CAS 622358-20-7, bearing the sterically minimized acetate ester, is an ideal comparator for determining whether reducing ester bulk improves or diminishes binding within the BH3-binding groove. This compound can anchor a focused library exploring C-6 ester diversity against anti-apoptotic Bcl-2 family targets.

Regioisomeric Selectivity Profiling: Pyridin-4-yl vs. Pyridin-3-yl Aurone Binding Mode Validation

The pyridin-4-ylmethylene geometry of CAS 622358-20-7 is predicted to be critical for hydrogen-bond formation within the colchicine-binding site, as demonstrated by molecular docking of the structurally related aurone 5b [1]. Researchers can use this compound alongside the pyridin-3-yl regioisomer in parallel biochemical or cellular assays to experimentally validate the contribution of pyridine nitrogen geometry to target engagement and antiproliferative selectivity.

Metabolic Stability Benchmarking: C-4 Unsubstituted Aurone as a Baseline for Oxidative Metabolism Studies

Unlike the 4-methyl analog (CAS 903856-08-6), CAS 622358-20-7 lacks a C-4 substituent that could serve as a site for CYP450-mediated oxidation [1][2]. This compound is suitable as a metabolic stability baseline in hepatic microsome or hepatocyte assays, allowing medicinal chemists to isolate the metabolic contribution of the C-6 acetate ester without confounding C-4 oxidative pathways. Comparative intrinsic clearance data between the 4-H and 4-CH₃ analogs can deconvolute site-specific metabolic vulnerabilities in the aurone series.

Quote Request

Request a Quote for (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.